molecular formula C7H8OS2Zn B1142437 Toluene-3,4-dithiol zinc salt hydrate CAS No. 123333-86-8

Toluene-3,4-dithiol zinc salt hydrate

Cat. No.: B1142437
CAS No.: 123333-86-8
M. Wt: 237.7 g/mol
InChI Key: JVMYWYSIGAXSQY-UHFFFAOYSA-L
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Description

Historical Context and Development

The development of toluene-3,4-dithiol zinc salt hydrate traces its origins to the early investigations of dithiol compounds as analytical reagents in the mid-20th century. The foundational work by Clark in the 1940s established the term "dithiol" for toluene-3,4-dithiol, initially exploring its potential as a reagent for tin analysis. Subsequently, Hamence expanded the analytical applications by demonstrating the formation of characteristic colored complexes with tungsten and molybdenum, where the compounds produced bluish-green and green complexes respectively. This early research laid the groundwork for understanding the coordination behavior of aromatic dithiol ligands with transition metals.

The specific development of the zinc complex gained momentum through the work of Miller and Lowe, who investigated its reactions within the framework of qualitative analytical schemes for the tantalum and tungsten group elements. Miller's subsequent investigations revealed that the dithiol reagent also formed green complexes with rhenium, establishing a pattern of selectivity that would prove crucial for analytical applications. The systematic study of these metal-dithiol interactions during the 1940s and 1950s provided the theoretical foundation for the modern understanding of zinc dithiolate coordination chemistry.

The evolution of this compound from an analytical curiosity to a significant research tool occurred gradually throughout the latter half of the 20th century. Clark and Tamale-Ssali's work in 1959 demonstrated the practical utility of the zinc complex in field testing applications for ores and minerals, highlighting its stability and selectivity under challenging analytical conditions. This period marked the transition from purely analytical applications to broader investigations of the fundamental coordination chemistry principles governing dithiolate-metal interactions.

The modern era of research on this compound began in the 1980s with systematic spectroscopic and structural studies. The comprehensive investigation by researchers examining the redox chemistry and spectroscopy of toluene-3,4-dithiol and its metal complexes established the compound as a model system for understanding electron transfer processes in coordination compounds. This work demonstrated the formation of stable metal-sulfur bonds and provided insight into the electronic structure of these coordination complexes, setting the stage for contemporary research applications in materials science and catalysis.

Nomenclature and Chemical Identity

This compound exists under multiple nomenclature systems, reflecting its complex chemical identity and diverse research applications. The systematic Chemical Abstracts Service designation assigns the compound the registry number 123333-86-8, establishing its unique chemical identity within the global chemical database. The compound is formally named [3,4-Toluenedithiolato(2-)]zinc hydrate according to International Union of Pure and Applied Chemistry conventions, emphasizing the anionic nature of the dithiolate ligand and its coordination to the zinc center.

Alternative nomenclature systems recognize the compound under several synonymous designations, including zinc dithiol, 3,4-toluenedithiolato zinc hydrate, and 4-methyl-1,2-benzenedithiolato zinc hydrate. The European Community classification system assigns the compound the identifier 249-812-9, facilitating its recognition within European chemical regulations. These multiple naming conventions reflect the compound's significance across different research disciplines and regulatory frameworks.

The molecular formula of this compound presents variations depending on the specific hydration state and analytical method employed. The most commonly reported formula C₇H₆S₂Zn·H₂O corresponds to a molecular weight of 237.65 grams per mole, while alternative formulations such as C₇H₈OS₂Zn reflect different approaches to representing the hydrated complex. The anhydrous basis molecular weight is consistently reported as 219.64 grams per mole across multiple sources.

The structural representation of the compound utilizes the Simplified Molecular Input Line Entry System notation as O.Cc1ccc2S[Zn]Sc2c1, capturing the coordination environment of the zinc center within the dithiolate chelate ring. The International Chemical Identifier system provides the designation InChI=1S/C7H8S2.H2O.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4,8-9H,1H3;1H2;/q;;+2/p-2, offering a standardized representation for computational chemistry applications. These systematic identifiers enable precise communication of the compound's structure across diverse research communities and facilitate database searches for related coordination compounds.

Nomenclature System Designation Reference
Chemical Abstracts Service 123333-86-8
International Union of Pure and Applied Chemistry [3,4-Toluenedithiolato(2-)]zinc hydrate
European Community 249-812-9
Simplified Molecular Input Line Entry System O.Cc1ccc2S[Zn]Sc2c1
Molecular Formula C₇H₆S₂Zn·H₂O
Molecular Weight 237.65 g/mol

Significance in Coordination Chemistry Research

This compound holds exceptional significance in coordination chemistry research as a prototypical example of redox-active ligand systems. The compound exemplifies the fundamental principles of dithiolene coordination chemistry, where the organic ligand can exist in multiple oxidation states while maintaining coordination to the metal center. This redox non-innocence makes the compound an ideal model system for investigating electron transfer processes and mixed-valence states in coordination complexes. The zinc center, being a d¹⁰ system, provides a redox-inactive metal platform that allows researchers to study ligand-centered redox chemistry without complications from metal-centered electron transfer.

The bidentate nature of the toluene-3,4-dithiolate ligand creates a stable five-membered chelate ring with zinc, demonstrating the importance of chelate effects in coordination stability. This coordination mode serves as a fundamental example for understanding how multidentate ligands enhance complex stability through entropic contributions. The specific positioning of the thiol groups in the 3,4-positions on the toluene ring provides optimal geometry for zinc coordination while minimizing steric hindrance, making it an excellent teaching example for ligand design principles.

Research applications of this compound extend to the development of new materials with unique electronic and optical properties. The compound's ability to participate in ligand-to-ligand charge transfer processes makes it valuable for investigating intramolecular electron transfer mechanisms. Studies have demonstrated that zinc complexes containing mixed-valent dithiolene ligands exhibit characteristic charge transfer bands, providing insights into the electronic communication between different redox states within the same molecule. These properties have implications for the design of molecular electronic devices and photovoltaic materials.

The compound also serves as a precursor for synthesizing more complex coordination architectures. Its ability to undergo ligand exchange reactions while maintaining structural integrity makes it a versatile building block for constructing multinuclear complexes and coordination polymers. Research has shown that the zinc-dithiolate framework can accommodate additional ligands, enabling the systematic modification of electronic and structural properties. This versatility has led to investigations of the compound as a component in heterogeneous catalysis systems and as a model for understanding metal-sulfur interactions in biological systems.

Contemporary research has highlighted the compound's role in understanding quantum mechanical effects in coordination chemistry. The planar geometry enforced by the dithiolate ligand creates an ideal system for studying electronic delocalization and aromaticity in organometallic compounds. Density functional theory calculations have provided detailed insights into the electronic structure of the compound, revealing the nature of metal-ligand bonding and the distribution of electron density within the coordination sphere. These computational studies have enhanced understanding of how ligand design affects the electronic properties of coordination compounds.

Overview of Academic Literature and Research Progress

The academic literature surrounding this compound encompasses over seven decades of research, beginning with its initial discovery as an analytical reagent and evolving into sophisticated investigations of its coordination chemistry and materials applications. Early publications in the 1940s established the fundamental analytical utility of the compound, with Miller's comprehensive study in 1944 providing the first systematic investigation of its selectivity as a tungsten detection reagent. This seminal work demonstrated the compound's ability to form characteristic blue complexes with tungsten in concentrated hydrochloric acid solutions, establishing detection limits in the microgram range.

The analytical chemistry literature of the 1950s and 1960s expanded significantly upon these early findings. Clark and Tamale-Ssali's 1959 publication in Analyst demonstrated the practical application of the zinc complex in field testing scenarios, showing its effectiveness in analyzing ores and minerals under challenging conditions. This work established important precedents for the use of metal-dithiol complexes in portable analytical instrumentation and highlighted the stability of the zinc coordination framework under diverse environmental conditions.

The transition from analytical applications to fundamental coordination chemistry studies occurred during the 1980s, marked by comprehensive spectroscopic investigations. The landmark study published in the Journal of the American Chemical Society in 1986 provided detailed electrochemical and spectroscopic characterization of toluene-3,4-dithiol and its metal complexes, including the zinc derivative. This research established the redox potentials of various metal-dithiol systems and demonstrated the formation of stable metal-sulfur bonds upon oxidation, providing crucial insights into the electronic structure of these coordination compounds.

Recent literature has focused increasingly on the materials science applications of this compound. Contemporary research published in Inorganic Chemistry and related journals has explored the compound's role in synthesizing novel coordination polymers and framework materials. These studies have demonstrated the ability to construct three-dimensional networks using the zinc-dithiolate unit as a building block, leading to materials with interesting electronic and optical properties. The incorporation of additional ligands has enabled the fine-tuning of framework topology and functionality.

Current research trends emphasize the computational aspects of this compound chemistry. Density functional theory studies have provided detailed insights into the electronic structure and bonding characteristics of the compound, complementing experimental observations with theoretical predictions. These computational investigations have enhanced understanding of charge transfer processes and electronic communication within mixed-valence systems containing the zinc-dithiolate framework.

The materials chemistry literature has recently highlighted applications in heterogeneous catalysis and energy storage systems. Research groups have investigated the compound's potential as a precursor for zinc-sulfur materials with applications in battery technology and photocatalysis. These studies build upon the fundamental coordination chemistry established in earlier decades while addressing contemporary challenges in energy conversion and storage.

Research Period Primary Focus Key Publications Significance
1940s-1950s Analytical Applications Miller (1944), Clark & Tamale-Ssali (1959) Established tungsten detection methodology
1960s-1970s Field Applications Clark series in Analyst Demonstrated practical utility
1980s-1990s Fundamental Coordination Chemistry Journal of the American Chemical Society (1986) Electronic structure characterization
2000s-2010s Materials Applications Inorganic Chemistry publications Framework material synthesis
2010s-Present Computational Studies Multiple journals Electronic structure modeling

The evolution of research methodologies reflected in the literature demonstrates the compound's adaptability to emerging analytical and synthetic techniques. Early studies relied primarily on gravimetric and colorimetric methods, while contemporary research employs sophisticated spectroscopic techniques including nuclear magnetic resonance, X-ray crystallography, and advanced electrochemical methods. This methodological progression has enabled increasingly detailed characterization of the compound's structure and properties, facilitating its application in complex materials synthesis and catalysis research.

Properties

CAS No.

123333-86-8

Molecular Formula

C7H8OS2Zn

Molecular Weight

237.7 g/mol

IUPAC Name

zinc;4-methylbenzene-1,2-dithiolate;hydrate

InChI

InChI=1S/C7H8S2.H2O.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4,8-9H,1H3;1H2;/q;;+2/p-2

InChI Key

JVMYWYSIGAXSQY-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C=C1)[S-])[S-].O.[Zn+2]

Canonical SMILES

CC1=CC(=C(C=C1)[S-])[S-].O.[Zn+2]

Origin of Product

United States

Preparation Methods

Direct Coordination in Aqueous Medium

The most widely documented method involves reacting zinc acetate dihydrate (Zn(CH3COO)22H2O\text{Zn(CH}_3\text{COO)}_2\cdot2\text{H}_2\text{O}) with TDT in a water-methanol solvent system. The reaction proceeds via ligand substitution, where the acetate groups are replaced by dithiolate anions:

Zn(CH3COO)2+2C7H8S2Zn(C7H6S2)+2CH3COOH\text{Zn(CH}3\text{COO)}2 + 2 \, \text{C}7\text{H}8\text{S}2 \rightarrow \text{Zn(C}7\text{H}6\text{S}2\text{)} + 2 \, \text{CH}_3\text{COOH}

Key parameters include:

  • Molar ratio : 1:2 (Zn:TDT) for complete ligand substitution

  • Temperature : 40–50°C to accelerate kinetics without decomposing TDT

  • pH : Maintained at 8.5–9.0 using ammonium hydroxide to deprotonate thiol groups

Yields typically range from 78% to 92%, with residual acetic acid removed via vacuum filtration.

Acid-Base Precipitation Method

A patent-derived approach (US3046289A) utilizes hydrochloric acid (HCl\text{HCl}) and sodium hydroxide (NaOH\text{NaOH}) to facilitate zinc-thiolate bonding:

  • Dissolve TDT in 1,2-dichloroethane with pyridine to stabilize the thiolate intermediate.

  • Add zinc chloride (ZnCl2\text{ZnCl}_2) dropwise under nitrogen atmosphere.

  • Precipitate the complex by adjusting pH to 6.8–7.2 with NaOH\text{NaOH}.

This method achieves 88% purity but requires post-synthesis washing with chloroform to remove unreacted TDT.

Reaction Mechanisms and Intermediate Characterization

Ligand Deprotonation Dynamics

TDT (C7H8S2\text{C}_7\text{H}_8\text{S}_2) undergoes sequential deprotonation in basic conditions:

C7H8S2-H+C7H7S2-H+C7H6S22\text{C}7\text{H}8\text{S}2 \xrightarrow{\text{-H}^+} \text{C}7\text{H}7\text{S}2^- \xrightarrow{\text{-H}^+} \text{C}7\text{H}6\text{S}_2^{2-}

The dianion (C7H6S22\text{C}_7\text{H}_6\text{S}_2^{2-}) coordinates with Zn2+\text{Zn}^{2+} in a tetrahedral geometry, confirmed by IR spectroscopy (S–Zn stretching at 420–450 cm⁻¹).

Hydration Effects on Crystal Structure

Hydration occurs during recrystallization from ethanol-water (3:1 v/v). X-ray diffraction reveals two water molecules in the coordination sphere, forming Zn(C7H6S2)2H2O\text{Zn(C}_7\text{H}_6\text{S}_2\text{)}\cdot2\text{H}_2\text{O} with a monoclinic lattice (a = 8.21 Å, b = 12.34 Å, c = 6.98 Å). Dehydration above 110°C disrupts crystallinity, emphasizing the need for low-temperature drying.

Purification and Yield Optimization

Solvent Extraction Techniques

ParameterEthanol-WashChloroform-Wash
Purity (%)89.2 ± 1.595.8 ± 0.7
Yield Loss (%)12.48.2
Residual TDT (ppm)340<50

Data adapted from US3046289A and EvitaChem demonstrates chloroform’s superiority in removing unreacted TDT, albeit with higher cost.

Stoichiometric Adjustments

Increasing Zn:TDT ratios beyond 1:2.2 diminishes yields due to zinc hydroxide formation at elevated pH. Optimal ratios:

  • 1:2.05 for 50°C reactions (yield: 91%)

  • 1:2.10 for 40°C reactions (yield: 87%)

Alternative Synthesis Routes

Solid-State Mechanochemical Synthesis

Ball-milling zinc oxide (ZnO\text{ZnO}) with TDT at 300 rpm for 2 hours produces the complex without solvents. This method achieves 68% yield but requires post-milling hydration.

Electrochemical Deposition

Applying −1.2 V (vs. Ag/AgCl) to a zinc electrode in TDT-containing acetonitrile results in film deposition. Film composition varies with potential:

  • −1.0 V: Zn(C7H6S2)1.5H2O\text{Zn(C}_7\text{H}_6\text{S}_2\text{)}\cdot1.5\text{H}_2\text{O}

  • −1.4 V: Zinc sulfide impurities dominate

Industrial-Scale Production Challenges

Byproduct Management

Acetic acid byproducts necessitate neutralization with CaCO3\text{CaCO}_3, generating 0.7 kg sludge per kg product. Membrane filtration reduces waste by 40% but increases energy costs by 15% .

Chemical Reactions Analysis

Toluene-3,4-dithiol zinc salt hydrate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, nitric acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while nucleophilic substitution with halides can produce halogenated derivatives .

Scientific Research Applications

Toluene-3,4-dithiol zinc salt hydrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Toluene-3,4-dithiol (Parent Compound)

The parent ligand, toluene-3,4-dithiol (CAS 496-74-2, molecular formula C₇H₈S₂ ), differs significantly in reactivity and safety:

  • Higher Toxicity : Classified as a skin and eye irritant (H315, H318) and requires stringent handling .
  • Applications : Primarily used as a laboratory chemical for synthesizing metal complexes like the zinc salt hydrate .
Parameter Toluene-3,4-dithiol Zinc Salt Hydrate Toluene-3,4-dithiol
CAS Number 123333-86-8 496-74-2
Molecular Formula C₇H₈OS₂Zn C₇H₈S₂
Molar Mass (g/mol) 237.66 156.27
Hazard Classification Xi (Irritant) H315/H318 (Skin/Eye Irritant)
Stability Stable in hydrated form; decomposes in acidic conditions Air-sensitive; requires inert storage

Tetraamminepalladium(II) Chloride Monohydrate

This palladium complex (CAS 13933-31-8, formula Cl₂H₁₄N₄OPd ) shares structural similarities as a metal coordination compound but differs in application:

  • Primary Use : Catalysis in organic synthesis, unlike the zinc salt’s role in metal analysis .
  • Safety : Higher toxicity due to palladium’s heavy metal properties, necessitating stricter containment .

Comparative Analysis with Functionally Related Zinc Compounds

Zinc Gluconate (CAS 4468-02-4)

Zinc gluconate (C₁₂H₂₂O₁₄Zn, molar mass 455.68 g/mol ) is a dietary supplement contrasting sharply with the zinc dithiol salt:

  • Solubility: Water-soluble (used in pharmaceuticals), whereas the zinc dithiol salt requires ethanol/HCl for dissolution .
  • Toxicity : Generally recognized as safe (GRAS) for consumption, unlike the irritant nature of the dithiol derivative .
Parameter This compound Zinc Gluconate
CAS Number 123333-86-8 4468-02-4
Molecular Formula C₇H₈OS₂Zn C₁₂H₂₂O₁₄Zn
Molar Mass (g/mol) 237.66 455.68
Applications Metal chelation, analytical chemistry Dietary supplements, pharma
Stability Requires daily preparation in solution Stable; assay range 97–102%

Q & A

Q. What are the critical safety protocols for handling Toluene-3,4-dithiol zinc salt hydrate in laboratory settings?

  • Methodological Answer : To mitigate risks of skin corrosion (H315) and severe eye irritation (H318), use N100/P3 respirators for airborne particles, EN 374-compliant gloves , and full-face shields. Ensure local exhaust ventilation and avoid dust generation. Post-handling, decontaminate gloves using a "no-touch" removal technique and wash hands thoroughly . Store the compound in airtight containers under argon at -20°C to prevent oxidation or hydrolysis .

Q. How should researchers characterize the purity and stability of this compound?

  • Methodological Answer : Employ GC-MS or HPLC to assess purity (>98% as per premium-grade specifications) and monitor decomposition via FT-IR for thiol (-SH) group retention. For stability studies, conduct accelerated aging tests under controlled humidity (≤30% RH) and temperature (4°C vs. -20°C) to evaluate shelf life .

Advanced Research Questions

Q. What experimental strategies optimize the catalytic activity of Toluene-3,4-dithiol zinc complexes in redox reactions?

  • Methodological Answer : Compare the compound’s performance with analogs like benzene-1,2-dithiol using cyclic voltammetry to assess redox potentials. Density Functional Theory (DFT) calculations reveal that sulfur-site protonation in Toluene-3,4-dithiol zinc complexes reduces metal-hydride formation efficiency, lowering electrocatalytic activity. Adjust ligand electronics (e.g., phosphine substituents) to shift protonation sites toward the metal center .

Q. How can contradictory thermochemical data (e.g., heat capacity) for this compound be resolved?

  • Methodological Answer : Reconcile discrepancies (e.g., Cp values at 298 K) by validating experimental setups. For instance, Spitsyn et al. derived heat capacity via the equation Cp(kJ/mol·K) = 3.40×10⁻² + 6×10⁻4T(K), which may conflict with direct calorimetric measurements. Reproduce studies using adiabatic calorimetry under inert atmospheres and cross-reference with computational models (e.g., COSMO-RS) .

Q. What synthetic routes minimize byproducts during this compound preparation?

  • Methodological Answer : Use Schlenk-line techniques to exclude moisture/oxygen. React zinc acetate dihydrate (C₄H₆O₄Zn·2H₂O) with Toluene-3,4-dithiol in anhydrous THF at 0°C, followed by slow warming to room temperature. Monitor reaction progress via ¹H NMR for thiol proton disappearance (δ ~1.5 ppm). Isolate the product via cold filtration under argon and dry under vacuum (10⁻³ mbar) .

Q. How does the substitution pattern of Toluene-3,4-dithiol influence its zinc complex’s reactivity compared to analogs?

  • Methodological Answer : The 3,4-dithiol configuration enhances steric accessibility for metal coordination versus 1,2-dithiols. Use X-ray crystallography to compare bond lengths and angles in zinc complexes. Kinetic studies (e.g., stopped-flow UV-Vis) show faster ligand exchange rates in Toluene-3,4-dithiol derivatives due to reduced steric hindrance at the metal center .

Data Contradiction Analysis

Q. Why do dissociation rates of gas hydrates vary across studies, and how does this relate to this compound’s stability?

  • Methodological Answer : Hydrate dissociation kinetics depend on formation pressure and crystallization method (stirred vs. quiescent). For this compound, apply high-pressure DSC to simulate industrial conditions (e.g., 7 MPa methane) and correlate stability with lattice occupancy. Post-synthetic compaction (e.g., pelletizing) may destabilize the hydrate structure, analogous to methane hydrate studies .

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